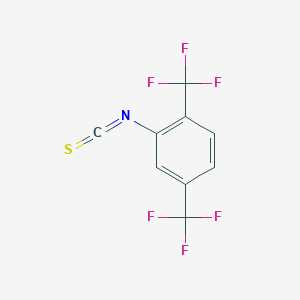

2,5-Bis(trifluoromethyl)phenylisothiocyanate

Description

Properties

IUPAC Name |

2-isothiocyanato-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6NS/c10-8(11,12)5-1-2-6(9(13,14)15)7(3-5)16-4-17/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDXGQJPAJBFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N=C=S)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 2,5-bis(trifluoromethyl)phenylisothiocyanate

Executive Summary

This technical guide profiles 2,5-bis(trifluoromethyl)phenylisothiocyanate , a specialized fluorinated electrophile distinct from its more common isomer, 3,5-bis(trifluoromethyl)phenylisothiocyanate.[1] While the 3,5-isomer is a standard reagent in Edman degradation and chiral derivatization due to its symmetry, the 2,5-isomer offers a unique steric and electronic profile.[1] The ortho-trifluoromethyl group introduces steric bulk adjacent to the reactive isothiocyanate (-N=C=S) core, while the meta-trifluoromethyl group reinforces electron withdrawal.[1] This compound serves as a critical building block for installing lipophilic, metabolically stable aryl motifs into thioureas, thiohydantoins, and heterocycles in drug discovery.[1]

Part 1: Structural Identity & Physiochemical Properties

Chemical Identity[2][3][4]

-

Systematic Name: 1-Isothiocyanato-2,5-bis(trifluoromethyl)benzene[1]

-

Molecular Formula:

[1] -

Molecular Weight: 271.18 g/mol [1]

-

Precursor CAS (Aniline): 328-93-8 (2,5-Bis(trifluoromethyl)aniline)[1][2][3][4][5][6]

-

SMILES: FC(F)(F)c1cc(c(N=C=S)cc1)C(F)(F)F

-

Key Functional Groups:

The "Ortho-Effect" & Isomer Comparison

The distinction between the 2,5- and 3,5-isomers is critical for experimental design.[1]

| Feature | 3,5-Bis(trifluoromethyl) (Common) | 2,5-Bis(trifluoromethyl) (Target) |

| Symmetry | ||

| Single singlet (6F equivalent) | Two distinct singlets/quartets (3F each) | |

| Sterics | Unhindered access to -NCS | Steric hindrance at ortho position |

| Reactivity | Fast kinetics | Slower kinetics (controlled selectivity) |

Predicted & Observed Properties

Note: Specific experimental boiling points for the isothiocyanate are derived from the aniline precursor and isomeric trends.[1]

-

Physical State: Clear to pale yellow liquid.[3]

-

Density: ~1.48 g/mL (High density due to polyfluorination).[1]

-

Boiling Point: ~215–220 °C (Estimated); Aniline precursor bp is 70–71 °C @ 15 mmHg.

-

Solubility: Immiscible with water; soluble in DCM, Chloroform, DMSO, Toluene.[1]

Part 2: Synthesis Strategy (Self-Validating Protocol)

Core Directive: Avoid the use of highly toxic thiophosgene (

Reagents & Materials[11][12]

-

Precursor: 2,5-Bis(trifluoromethyl)aniline (CAS 328-93-8).[1][2][3][5][6][7]

-

Reagent A: Carbon Disulfide (

) - Caution: Flammable/Toxic.[1] -

Base: Triethylamine (

) or Pyridine.[1] -

Desulfurizing Agent: p-Toluenesulfonyl chloride (

) or Cyanuric Chloride (TCT).[1] -

Solvent: Dichloromethane (DCM) or THF.[1]

Step-by-Step Protocol

-

Dithiocarbamate Formation:

-

Desulfurization (Isothiocyanate Formation):

-

Workup:

-

Purification:

Synthesis Workflow Diagram

Figure 1: One-pot synthesis via dithiocarbamate activation. This route avoids thiophosgene toxicity.

Part 3: Reactivity Profile & Mechanism

Electronic vs. Steric Tension

The 2,5-isomer exhibits a "push-pull" behavior in reactivity:

-

Electronic Activation: The two

groups are strong electron-withdrawing groups (Hammett -

Steric Shielding: The 2-position (ortho)

group has a Van der Waals radius similar to an isopropyl group.[1] This shields the carbon from bulky nucleophiles, potentially requiring higher temperatures or longer reaction times compared to the 3,5-isomer.[1]

Primary Application: Thiourea Synthesis

The most common reaction is with primary or secondary amines to form thioureas.[1]

Mechanism:

-

Attack: The amine lone pair attacks the central carbon of the NCS group.[1]

-

Proton Transfer: A proton transfers from the nitrogen of the amine to the nitrogen of the isothiocyanate.[1]

-

Result: Stable thiourea linkage.

Reaction Mechanism Diagram

Figure 2: Nucleophilic addition mechanism.[1] The 2-CF3 group influences the transition state energy.[1]

Part 4: Applications in Drug Discovery

F NMR Tagging

Unlike the 3,5-isomer, which produces a single signal, the 2,5-isomer is chemically asymmetric.[1]

-

Utility: When conjugated to a protein or peptide, the two

groups will appear as distinct signals.[1] -

Environment Sensing: The ortho-CF3 is sensitive to local conformational changes near the binding site, while the meta-CF3 serves as an internal reference.[1]

Bioisosterism

The 2,5-bis(trifluoromethyl)phenyl motif is a lipophilic bioisostere for:

It is used to increase the LogP (lipophilicity) of a lead compound to improve membrane permeability, while the fluorine atoms block metabolic oxidation at the phenyl ring positions.[1]

References

-

Precursor Identity: PubChem. 2,5-Bis(trifluoromethyl)aniline (CAS 328-93-8).[1] National Library of Medicine.[1] Link[1]

-

Synthetic Methodology: Li, Z., et al. "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate."[1][11] Synthesis, 2013.[1][11][12] (Adapted for electron-deficient anilines).[1][9] Link

-

General Isothiocyanate Chemistry: Organic Syntheses, Coll. Vol. 1, p. 447 (1941).[1] Phenyl Isothiocyanate.[1][13][14] (Foundational protocol adapted for substituted variants). Link[1]

-

Safety Data: Sigma-Aldrich. Safety Data Sheet for Fluorinated Isothiocyanates. (General hazards: Skin/Eye Corrosive, Lachrymator).[1] Link

Sources

- 1. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 2. 2,5-Bis(trifluoromethyl)aniline 99 328-93-8 [sigmaaldrich.com]

- 3. 2,5-Bis(trifluoromethyl)aniline - CAS-Number 328-93-8 - Order from Chemodex [chemodex.com]

- 4. 2,5-Bis(trifluoromethyl)aniline | CAS 328-93-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 328-93-8|2,5-Bis(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 6. adipogen.com [adipogen.com]

- 7. 2,5-Bis(trifluoromethyl)aniline | C8H5F6N | CID 719818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]

- 11. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 12. 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | 23165-29-9 [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chemimpex.com [chemimpex.com]

A Technical Guide to 3,5-Bis(trifluoromethyl)phenylisothiocyanate: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of 3,5-bis(trifluoromethyl)phenylisothiocyanate, a highly versatile fluorinated organic compound. The document details its fundamental physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and explores its key applications in surface science, analytical chemistry, and medicinal drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity and properties of this reagent.

A Note on Isomer Specificity: While the topic specifies the 2,5-isomer, the vast majority of scientific literature, commercial availability, and documented applications refer to the 3,5-bis(trifluoromethyl)phenylisothiocyanate isomer (CAS No. 23165-29-9). Therefore, this guide will focus exclusively on this well-characterized and widely utilized compound to ensure technical accuracy and practical relevance.

Core Physicochemical Properties

3,5-Bis(trifluoromethyl)phenylisothiocyanate is a distinctive compound whose utility is derived from its dual chemical nature: a highly reactive isothiocyanate (-N=C=S) functional group and a phenyl ring substituted with two strongly electron-withdrawing trifluoromethyl (-CF3) groups. These -CF3 groups significantly influence the molecule's electrophilicity, lipophilicity, and metabolic stability, making it a valuable tool in various scientific domains.[1][2]

The key quantitative properties of this reagent are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₃F₆NS | [2][3][4] |

| Molecular Weight | 271.18 g/mol | [3][5][6] |

| CAS Number | 23165-29-9 | [3][5][6] |

| IUPAC Name | 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene | [3][4] |

| Appearance | Colorless to pale yellow clear liquid | [2][4] |

| Density | 1.485 g/mL at 25 °C | [5] |

| Boiling Point | 63 °C at 1.5 mmHg | [5] |

| Refractive Index | n20/D 1.50 (lit.) | [2][5] |

Synthesis and Reaction Mechanism

The most common and efficient synthesis of 3,5-bis(trifluoromethyl)phenylisothiocyanate begins with the corresponding aniline, 3,5-bis(trifluoromethyl)aniline. The conversion involves a two-step process where the amine is first transformed into a dithiocarbamate intermediate, which is then converted to the target isothiocyanate.

Mechanistic Rationale: The synthesis hinges on the nucleophilicity of the starting aniline.

-

Dithiocarbamate Formation: The aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂). In the presence of a base (e.g., triethylamine or ammonia), this forms a stable dithiocarbamate salt. This intermediate is crucial as it sets up the N-C-S backbone of the final product.

-

Desulfurative Cyclization: The dithiocarbamate is then treated with a desulfurizing agent. Reagents like phosgene (or its solid equivalent, triphosgene/BTC), or heavy metal salts such as lead nitrate, facilitate the elimination of a sulfur atom and the formation of the isothiocyanate's characteristic -N=C=S double bonds.[7][8] The use of phosgene or triphosgene is often preferred in laboratory and industrial settings for its efficiency.

Experimental Protocol: Synthesis from 3,5-Bis(trifluoromethyl)aniline

The following protocol is adapted from established procedures for the synthesis of aryl isothiocyanates.[7]

Step 1: Formation of the Dithiocarbamate Salt

-

To a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 3,5-bis(trifluoromethyl)aniline (1 eq.), triethylamine (3 eq.), and a suitable solvent like toluene.

-

Cool the mixture to 15-25°C in a water bath.

-

Add carbon disulfide (3 eq.) dropwise to the stirred solution over approximately 2 hours, maintaining the temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 8-10 hours.

-

The resulting solid dithiocarbamate salt can be isolated by filtration, washed with cold solvent, and dried.

Step 2: Conversion to Isothiocyanate

-

Suspend the dried dithiocarbamate salt in a chlorinated solvent such as chloroform in a new flask.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of bis(trichloromethyl)carbonate (BTC or triphosgene) (0.33 eq.) in chloroform dropwise. Caution: This reaction releases toxic gases and must be performed in a certified chemical fume hood.

-

Stir the reaction in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Heat the mixture to reflux for 1.5-2 hours to ensure the reaction goes to completion.[7]

-

Cool the reaction to room temperature and filter to remove any insoluble byproducts.

-

The filtrate, containing the crude product, is concentrated under reduced pressure.

-

Purify the resulting oil via vacuum distillation or column chromatography (eluting with petroleum ether) to yield the final product as a light yellow liquid.[7]

Reactivity and Key Applications

The primary mode of reactivity for 3,5-bis(trifluoromethyl)phenylisothiocyanate is the electrophilic nature of its central carbon atom. This carbon is highly susceptible to nucleophilic attack by primary and secondary amines, thiols, and alcohols. The reaction with primary amines to form stable N,N'-disubstituted thioureas is its most prominent and widely leveraged application.[9]

Application 1: Surface Derivatization for Quantitative Analysis

In materials science and surface chemistry, it is often critical to quantify the number of accessible functional groups on a surface, such as primary amines on a self-assembled monolayer (SAM) or a functionalized polymer.

Causality of Method: 3,5-bis(trifluoromethyl)phenylisothiocyanate is an ideal derivatizing agent for this purpose. The reaction with surface-bound amino groups is rapid and quantitative under mild conditions. The key is the introduction of the two -CF₃ groups, which act as a unique elemental tag. Each molecule that reacts with an amine introduces six fluorine atoms. Using X-ray Photoelectron Spectroscopy (XPS), the high-resolution F 1s signal can be measured with high sensitivity and a low background signal. By comparing the integrated intensity of the F 1s signal to that of a substrate signal (e.g., Au 4f for a gold surface or Si 2p for a silicon wafer), the surface coverage of the amine can be accurately calculated.

Experimental Protocol: Derivatization of Amino-Functionalized Surfaces

-

Prepare a dilute solution (e.g., 1-10 mM) of 3,5-bis(trifluoromethyl)phenylisothiocyanate in an anhydrous solvent such as acetonitrile or THF.

-

Immerse the amino-functionalized substrate (e.g., a silicon wafer with an aminosilane layer) into the solution.

-

Allow the reaction to proceed at room temperature for 1-2 hours in a sealed container, optionally under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

-

Remove the substrate from the solution.

-

Rinse the substrate thoroughly with fresh solvent (acetonitrile or THF) to remove any non-covalently bound reagent.

-

Dry the substrate under a stream of dry nitrogen.

-

The derivatized surface is now ready for XPS analysis.

Application 2: A Privileged Building Block in Medicinal Chemistry

The 3,5-bis(trifluoromethyl)phenyl motif is considered a "privileged structure" in modern drug discovery. The -CF₃ groups enhance binding to protein targets through hydrophobic and electrostatic interactions, improve membrane permeability, and block sites of metabolism, thereby increasing the drug's half-life.

This isothiocyanate serves as a key reagent for incorporating this motif into lead compounds.[2] By reacting it with an amine-containing scaffold, medicinal chemists can rapidly synthesize libraries of thiourea-containing molecules for biological screening.[10] These thioureas are notable for their ability to act as potent hydrogen-bond donors, enabling them to bind effectively in enzyme active sites.

Examples of Use:

-

Enzyme Inhibitors: It has been used to synthesize inhibitors of steroid 5α-reductase, an enzyme implicated in androgenetic alopecia.[11]

-

Antimicrobial Agents: The reagent is a precursor for pyrazole derivatives that have shown potent activity against drug-resistant bacteria.[10]

-

Organocatalysts: Chiral thioureas synthesized from this isothiocyanate are effective organocatalysts for asymmetric reactions, leveraging the thiourea's hydrogen-bonding capabilities to control stereochemistry.

Safety and Handling

3,5-Bis(trifluoromethyl)phenylisothiocyanate is a hazardous substance and must be handled with appropriate precautions.

-

Primary Hazards: The compound is toxic if swallowed or inhaled.[12][13] It is corrosive and causes severe skin burns and eye damage.[3][14] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[15][16]

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[14] Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory.[12][17]

-

Handling: Avoid all contact with skin, eyes, and clothing.[17] Do not breathe vapors or mists.[12] Ensure adequate ventilation at all times.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][17] It should be stored locked up and away from incompatible materials.[12][14]

-

Incompatible Materials: Avoid contact with strong acids, strong bases, strong oxidizing agents, alcohols, and amines (except for intended reactions).[16]

Conclusion

3,5-Bis(trifluoromethyl)phenylisothiocyanate is a powerful and versatile reagent for chemical and biological sciences. Its unique combination of a reactive isothiocyanate handle and a metabolically stable, lipophilic bis(trifluoromethyl)phenyl core makes it an invaluable tool. From the precise quantification of surface functionalities to the rational design of novel therapeutics and catalysts, its applications are both broad and impactful. Proper understanding of its properties, synthesis, and handling procedures is essential for any researcher aiming to exploit its full potential.

References

-

PubChem. 3,5-Bis(trifluoromethyl)phenyl isothiocyanate. National Center for Biotechnology Information. Available at: [Link]

- The Royal Society of Chemistry.

-

Oakwood Chemical. 3,5-Bis(trifluoromethyl)phenyl isothiocyanate. Available at: [Link]

-

Organic Syntheses. Phenyl isothiocyanate. Available at: [Link]

- Wiley. (2014). Phenyl Isothiocyanate. e-EROS Encyclopedia of Reagents for Organic Synthesis.

-

Al-Wahaibi, L. H., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. Available at: [Link]

-

Sooksawate, T., et al. (2024). Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1. International Journal of Molecular Sciences, 25(3), 1709. Available at: [Link]

- The Royal Society of Chemistry.

Sources

- 1. CAS 23165-29-9: 3,5-Bis(trifluorometil)fenil isotiocianato [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | C9H3F6NS | CID 2733395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. B20206.03 [thermofisher.com]

- 5. 3,5-Bis(trifluoromethyl)phenyl isothiocyanate 98 23165-29-9 [sigmaaldrich.com]

- 6. 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | 23165-29-9 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 10. mdpi.com [mdpi.com]

- 11. Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. tcichemicals.com [tcichemicals.com]

safety data sheet SDS for fluorinated phenyl isothiocyanates

Topic: Strategic Hazard Management: Fluorinated Phenyl Isothiocyanates Content Type: Technical Safety Guide & Operational Whitepaper Audience: Medicinal Chemists, process Safety Engineers, and EHS Professionals.[1]

Introduction: The Dual-Hazard Profile

Fluorinated phenyl isothiocyanates (e.g., 4-fluorophenyl isothiocyanate) represent a unique intersection of chemical utility and physiological hazard. In drug discovery, they are prized "warheads"—the electrophilic isothiocyanate (

However, this utility comes with a compounded safety profile. You are not merely handling a lachrymator; you are managing a lipophilic electrophile capable of rapid dermal penetration, coupled with the potential to release Hydrogen Fluoride (HF) under thermal decomposition. This guide moves beyond the standard SDS to provide a mechanistic understanding of these risks and a self-validating protocol for their management.

Chemical Hazard Profiling & GHS Classification

The toxicity of these compounds is not random; it is driven by their ability to covalently modify proteins. The isothiocyanate carbon is highly electrophilic, reacting readily with nucleophilic residues (cysteine thiols and lysine amines) on biological targets.[2]

Mechanism of Toxicity: The TRPA1 Pathway

Unlike simple acids that burn on contact, isothiocyanates activate the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1), often called the "wasabi receptor." This activation triggers an immediate, intense neurogenic inflammation response (pain, tearing, respiratory distress) at concentrations far below those causing tissue destruction.

Table 1: GHS Classification & Risk Assessment

| Hazard Class | Category | H-Code | Critical Effect | Mechanism |

| Acute Tox. | Oral/Inhal | H301/H331 | Toxic if swallowed/inhaled | Systemic electrophilic attack; metabolic interference.[1] |

| Skin Corr. | 1B | H314 | Severe burns | Alkylation of skin proteins; necrosis. |

| Resp. Sens. | 1 | H334 | Allergy/Asthma symptoms | Haptenization of respiratory proteins. |

| Eye Dam. | 1 | H318 | Severe eye damage | TRPA1 activation + Corneal protein crosslinking. |

| Thermal Decomp | N/A | HF Gas | Systemic Calcium depletion | Release of |

Visualizing the Hazard Cascade

The following diagram illustrates the causal link between the chemical structure and the physiological response, highlighting why standard "irritant" protocols are insufficient.

Caption: Mechanistic pathway from chemical structure to physiological sensitization and TRPA1-mediated pain response.[1]

Engineering Controls & PPE: The "Silver Shield" Protocol

Standard nitrile gloves often provide insufficient protection against small, lipophilic electrophiles which can permeate rubber matrices.

The Protocol

-

Primary Barrier: Silver Shield® (EVOH/PE laminate) or Viton® gloves. These provide the highest permeation resistance against aromatic isothiocyanates.

-

Dexterity Layer: Wear a standard Nitrile glove over the laminate glove. This protects the expensive laminate layer from abrasion and provides grip.

-

Respiratory: All handling must occur within a certified fume hood (Face velocity > 0.5 m/s). If solid handling outside a hood is unavoidable (not recommended), a full-face respirator with ABEK-P3 cartridges is mandatory.

Validation Step: Before use, check the fume hood flow monitor. If the sash alarm is disabled or the anemometer reads <0.4 m/s, the system is invalid for isothiocyanate work.

Emergency Response: A Self-Validating System

In the event of a spill or fire, the presence of fluorine dictates the response. You must account for the generation of Hydrogen Fluoride (HF) during thermal decomposition.

A. Fire Fighting (The HF Risk)

-

Hazard: Combustion releases

, -

Action:

-

Evacuate immediately.

-

Firefighters must wear full SCBA.

-

Do NOT use a direct water jet, which can spread the immiscible chemical. Use dry chemical,

, or alcohol-resistant foam. -

Medical Alert: Any victim exposed to smoke/fumes must be evaluated for HF exposure (delayed pulmonary edema).

-

B. Spill Decontamination Logic

Do not simply wipe up with paper towels; this increases surface area and volatilization.[1] Use a chemical neutralization strategy.

Neutralization Solution (The "Quench"):

-

50% Water

-

40% Ethanol (solvent carrier)

-

10% Ammonium Hydroxide (concentrated) or Sodium Carbonate.

-

Chemistry: The amine/base reacts with the isothiocyanate to form a stable, non-volatile thiourea.

Caption: Decision logic for managing spills, prioritizing HF avoidance and chemical quenching.

Storage and Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Incompatibility: Segregate from amines, alcohols, strong bases, and acids .[1]

-

Why? Amines/alcohols will react exothermically to form thioureas/thiocarbamates. Acids can catalyze polymerization or hydrolysis.

-

-

Moisture: Keep strictly dry. Hydrolysis is slow but yields Carbonyl Sulfide (COS), a toxic gas.

References

-

Sigma-Aldrich. (2025).[3][4] Safety Data Sheet: 4-Fluorophenyl isothiocyanate. Retrieved from

-

PubChem. (n.d.). 2-Fluorophenyl isothiocyanate Compound Summary. National Library of Medicine. Retrieved from

-

National Institutes of Health (NIH). (2018). TRPs in Tox: Involvement of Transient Receptor Potential-Channels in Chemical-Induced Organ Toxicity. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorophenyl isocyanate (Analogous Hazard Data). Retrieved from

-

Ansell. (2014). Permeation tests of glove materials against sensitizing chemicals. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of N-(2,5-bis(trifluoromethyl)phenyl)-N'-substituted Thioureas

Executive Summary

This application note details the protocol for synthesizing 1,3-disubstituted thioureas via the nucleophilic addition of primary amines to 2,5-bis(trifluoromethyl)phenylisothiocyanate .

While isothiocyanate coupling is generally considered a "click-type" reaction, the specific electronic and steric environment of the 2,5-bis(trifluoromethyl)phenyl ring requires tailored handling. The presence of two strong electron-withdrawing trifluoromethyl (

Chemical Basis & Mechanistic Insight

Reactivity Profile

The substrate, This compound , possesses unique reactivity driven by two factors:

-

Electronic Activation: The

groups are potent electron-withdrawing groups (EWGs). This significantly lowers the LUMO energy of the isothiocyanate ( -

Steric Modulation: The ortho-

group (at the 2-position) introduces steric bulk near the reaction center. While primary aliphatic amines are usually small enough to overcome this, bulky amines (e.g., tert-butylamine or substituted anilines) may require optimized thermodynamics (heat) or kinetics (concentration).

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-proton transfer mechanism.

-

Addition: The lone pair of the primary amine attacks the central electrophilic carbon of the isothiocyanate.[1]

-

Intermediate: A zwitterionic thiourea intermediate forms.

-

Proton Transfer: A rapid intramolecular or solvent-assisted proton transfer occurs from the ammonium nitrogen to the thionate nitrogen, yielding the stable neutral thiourea.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and critical transition states.

Figure 1: Mechanistic pathway highlighting the nucleophilic attack as the potential rate-determining step (RDS) when sterically hindered amines are used.

Experimental Protocol

Reagents and Materials

| Component | Specification | Role |

| Electrophile | This compound | Limiting Reagent |

| Nucleophile | Primary Amine ( | 1.05 – 1.10 equiv |

| Solvent | Dichloromethane (DCM) or THF | Anhydrous (Grade >99.8%) |

| Catalyst | None (usually) or TEA (0.1 equiv) | Only for salt-form amines |

Step-by-Step Methodology

Step 1: Preparation of Electrophile Solution

-

Action: Dissolve 1.0 equivalent of this compound in anhydrous DCM (concentration ~0.2 M).

-

Why: High dilution prevents exotherms and oligomerization. DCM is non-nucleophilic and easily removed.

-

Note: If the isothiocyanate is a solid, ensure complete dissolution before proceeding.

Step 2: Addition of Amine

-

Action: Dissolve 1.05 equivalents of the primary amine in a minimal amount of DCM. Add this solution dropwise to the isothiocyanate solution at Room Temperature (20–25 °C).

-

Why: Slow addition controls the exotherm. A slight excess of amine ensures complete consumption of the expensive/toxic isothiocyanate.

-

Observation: A color change or mild heat generation indicates reaction initiation.

Step 3: Reaction Monitoring

-

Action: Stir the mixture for 2–4 hours. Monitor via TLC (typically 20-30% EtOAc in Hexanes) or LC-MS.

-

Success Metric: Disappearance of the isothiocyanate peak (approx.

0.8–0.9 in non-polar systems) and appearance of a more polar thiourea spot ( -

Self-Validation: In IR, the strong

stretch at ~2100

Step 4: Workup and Purification

The workup depends on the physical state of the product.

-

Scenario A: Product Precipitates (Common in non-polar solvents)

-

Filter the solid using a sintered glass funnel.

-

Wash the cake with cold Hexanes or Pentane (

) to remove unreacted isothiocyanate. -

Dry under vacuum.

-

-

Scenario B: Product Remains Soluble (Common in DCM/THF)

-

Evaporate solvent under reduced pressure.[1]

-

Recrystallize from Ethanol/Water or Toluene/Hexanes.

-

Alternative: If oil persists, perform Flash Column Chromatography (

, Hexane/EtOAc gradient).

-

Experimental Workflow Diagram

Figure 2: Decision tree for reaction execution and downstream processing based on product solubility.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction | Steric hindrance (bulky amine) | Switch solvent to Toluene and reflux (80–110 °C). |

| Low Yield | Hydrolysis of Isothiocyanate | Ensure solvents are anhydrous; use an inert atmosphere ( |

| Oily Product | Impurities / Solvent trapping | Triturate with cold Pentane or Diethyl Ether to induce crystallization. |

| Side Products | Amine dimerization | Ensure strict 1:1 stoichiometry or slight amine excess; add amine slowly. |

Specific Note on 2,5-bis(

Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed:

-

NMR (DMSO-

-

Thiourea

protons typically appear as two broad singlets downfield (

-

-

NMR:

-

The thiocarbonyl carbon (

) is the diagnostic signal, appearing at

-

-

IR Spectroscopy:

-

Absence of Isothiocyanate peak (~2100

). -

Presence of Thiourea bands (N-H stretch ~3200-3400

, C=S stretch ~1200-1300

-

Safety Considerations

-

Isothiocyanates: Potent lachrymators and skin sensitizers. Handle only in a fume hood.

-

Fluorinated Compounds: Thermal decomposition of polyfluorinated aromatics can release toxic HF gas. Do not overheat >150 °C without safety guards.

References

-

Microwave-Assisted Synthesis of Thioureas

-

General Isothiocyanate Reactivity

-

Mechanistic Study of Thiourea Formation

- Title: The reaction of amines with phenyl isothiocyan

- Source: Journal of Organic Chemistry (General Reference Context)

-

URL:[Link]

-

Properties of Fluorinated Isothiocyanates

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | 23165-29-9 [chemicalbook.com]

High-Fidelity Synthesis of Electron-Deficient N,N'-Disubstituted Thioureas

Protocol Series: H-Bond Donor Catalysts

Strategic Importance & Application Scope

Electron-poor N,N'-disubstituted thioureas have transcended their role as simple chemical intermediates to become "privileged structures" in organocatalysis and anion recognition. The introduction of electron-withdrawing groups (EWGs), most notably the 3,5-bis(trifluoromethyl)phenyl moiety, drastically increases the acidity of the N-H protons (

This acidity modulation allows these compounds to function as:

-

Explicit Hydrogen-Bond Donors: Activating carbonyls, imines, and nitroalkenes through double H-bonding (Schreiner-type catalysis).[1]

-

Anion Receptors: Binding halides or oxyanions in supramolecular assemblies.[1]

-

Bioisosteres: Mimicking peptide turns in medicinal chemistry.[1]

This guide details the synthesis of these sensitive scaffolds, prioritizing the Schreiner's Thiourea class, while addressing the common pitfalls of solubility, rotational isomers, and purification without chromatography.

Mechanistic Dynamics & Synthetic Logic

The synthesis generally relies on the nucleophilic addition of an amine to an isothiocyanate. While seemingly trivial, the electron-deficient nature of the reagents inverts standard reactivity trends.

-

The Electrophile: 3,5-bis(trifluoromethyl)phenyl isothiocyanate is highly electrophilic but sensitive to moisture.[1]

-

The Nucleophile: If the target is a symmetrical bis-aryl thiourea, the second aniline is a poor nucleophile due to its own EWGs, requiring optimized thermal or catalytic conditions.[1]

Visualization: Reaction Pathway & Intermediate Stabilization

The following diagram illustrates the addition mechanism and the critical resonance stabilization that drives the equilibrium toward the thione form.

Figure 1: Reaction pathway for thiourea formation.[1][2][3] Note the competition with hydrolysis (red path) if moisture is present.[1]

Protocol A: The "Gold Standard" Isothiocyanate Coupling

Target: Synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-N'-substituted thioureas (e.g., Takemoto's catalyst precursors).[1] Primary Reference: Wittkopp & Schreiner (2002); Okino, Hoashi, Takemoto (2003).[1]

Materials & Reagents[1][2][4][5][6][7][8][9]

-

Electrophile: 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (>98%).[1]

-

Nucleophile: Target amine (e.g., cyclohexanediamine, chiral primary amine).[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Purification: Hexanes or n-Heptane (for precipitation).[1]

Step-by-Step Methodology

-

System Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an argon inlet. Cool to room temperature (RT) under positive argon pressure.

-

Amine Solubilization: Add the amine (1.0 equiv) to the flask. Dissolve in anhydrous DCM (concentration ~0.2 M).[1]

-

Expert Tip: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base before adding the isothiocyanate.[1]

-

-

Controlled Addition: Dissolve 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the stirring amine solution over 15 minutes.

-

Causality: Although the reaction is not violently exothermic, a controlled addition prevents local concentration hotspots that could favor oligomerization or side reactions if the amine is multifunctional.

-

-

Reaction Monitoring: Stir at RT for 4–12 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes).[1] The isothiocyanate spot (high

) should disappear.[1] -

Work-up (The "No-Column" Approach):

-

Evaporate the solvent under reduced pressure to roughly 10% of the original volume.

-

Add n-Hexanes or n-Heptane (approx.[1] 5x the DCM volume) to the residue.[1]

-

The product typically precipitates as a white solid.[1]

-

Troubleshooting: If an oil forms, sonicate the flask in a warm water bath (40°C) and let it cool slowly to induce crystallization.[1]

-

-

Filtration: Filter the solid using a sintered glass funnel. Wash the cake with cold hexanes to remove unreacted isothiocyanate.[1]

-

Drying: Dry under high vacuum (0.1 mbar) for 6 hours to remove trace solvent.

Protocol B: Symmetrical Bis-Aryl Thioureas (TCDI Method)

Target: Synthesis of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's Catalyst). Challenge: Reacting two electron-deficient anilines is kinetically sluggish. Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI) is preferred over the highly toxic thiophosgene.

Workflow Diagram: TCDI Activation

Figure 2: TCDI-mediated coupling strategy for symmetrical electron-poor thioureas.

Methodology

-

Dissolution: Dissolve 3,5-bis(trifluoromethyl)aniline (2.0 equiv) and TCDI (1.1 equiv) in anhydrous DCM.

-

Reflux: The reaction requires energy to overcome the poor nucleophilicity.[1] Heat to reflux (approx. 40°C) for 24 hours.

-

Purification (Critical Step):

Characterization & Data Interpretation

Successful synthesis is validated by specific NMR signatures.[1][3] The N-H protons in these electron-poor systems are significantly deshielded.

| Feature | 1H NMR Signal ( | Structural Insight |

| Thiourea N-H | 9.5 – 10.5 ppm (Broad singlets) | High acidity; diagnostic of dual H-bond donor capability.[1] |

| Aromatic C-H | 8.1 (s, 2H), 7.7 (s, 1H) | Characteristic pattern of the 3,5-bis( |

| 13C C=S | ~180 – 185 ppm | Carbonyl-like carbon, deshielded by Sulfur.[1] |

| 19F NMR | -63.0 ppm | Single peak confirming equivalent |

Troubleshooting & Optimization

| Problem | Root Cause | Corrective Action |

| Oiling out | Product is too soluble in the precipitation solvent or impurities present. | Dissolve in minimal hot toluene; add hexanes dropwise until cloudy; cool slowly to 4°C. |

| Low Yield (Protocol A) | Hydrolysis of isothiocyanate.[1] | Ensure amine is dry.[1] Use Schlenk technique.[1] Check isothiocyanate quality (should be a clear/yellowish liquid, not cloudy).[1] |

| Residual Color | Oxidation of aniline impurities.[1] | Wash the final solid with cold diethyl ether (if product is insoluble) or recrystallize with charcoal filtration.[1] |

| Rotational Isomers | Restricted rotation around C-N bond (common in bulky thioureas).[1] | Run NMR at elevated temperature (50°C) to coalesce peaks for confirmation.[1] |

References

-

Wittkopp, A., & Schreiner, P. R. (2002).[1] Metal-Free Organocatalysis through Explicit Hydrogen Bonding Interactions.[8][10] Chemistry – A European Journal, 8(18), 4095-4103.[1]

-

Okino, T., Hoashi, Y., & Takemoto, Y. (2003).[1][11][12][13][14] Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea.[4][12] Journal of the American Chemical Society, 125(42), 12672–12673.[1][14]

-

Kotke, M., & Schreiner, P. R. (2006).[1] Acid-Free Organocatalytic Tetrahydropyranylation of Alcohols and Phenols. Synthesis, 2007(5), 779-790.[1]

-

Vakulya, B., Varga, S., Csámpai, A., & Soós, T. (2005).[1] Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts. Organic Letters, 7(10), 1967–1969.[1]

Sources

- 1. 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. d-nb.info [d-nb.info]

- 4. scilit.com [scilit.com]

- 5. Thiourea Organocatalysts as Emerging Chiral Pollutants: En Route to Porphyrin-Based (Chir)Optical Sensing | MDPI [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Generally Applicable Organocatalytic Tetrahydropyranylation of Hydroxy Functionalities with Very Low Catalyst Loading [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Metal-free organocatalysis through explicit hydrogen bonding interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. BJOC - Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides [beilstein-journals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Enantioselective Michael reaction of malonates to nitroolefins catalyzed by bifunctional organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimized Reaction Conditions for Isothiocyanate Coupling with Aminooxepane Scaffolds

Abstract & Strategic Importance

Aminooxepanes—seven-membered oxygen-containing heterocycles with amine functionality—are increasingly utilized in medicinal chemistry as glycomimetics, protease inhibitors, and conformational constraints in foldamers. Their coupling with isothiocyanates (ITCs) to form thiourea linkages is a critical "click-like" transformation. This reaction is favored for its atom economy and the hydrogen-bonding potential of the resulting thiourea, which often acts as a bioisostere for amide bonds or as an anion-binding motif.

However, the conformational flexibility of the oxepane ring (pseudorotation) and potential steric hindrance from adjacent ring substituents (e.g., hydroxyl groups in carbohydrate mimics) can impede reactivity. This guide provides optimized protocols to overcome these kinetic barriers, ensuring high yields and purity.

Mechanistic Principles

The coupling reaction is a nucleophilic addition of the aminooxepane nitrogen to the electrophilic central carbon of the isothiocyanate. Understanding the transition state is vital for troubleshooting low-yielding substrates.

Reaction Pathway

The reaction proceeds through a zwitterionic intermediate.[1] In aprotic solvents, the rate-limiting step is often the proton transfer from the ammonium species to the thiolate/nitrogen anion.

Key Reactivity Factors

-

Nucleophilicity: Aminooxepanes are generally good nucleophiles (

for the conjugate acid). However, if the amine is endocyclic or flanked by bulky protecting groups (e.g., TBDMS ethers), nucleophilicity decreases. -

Electronic Effects: Electron-withdrawing groups (EWGs) on the isothiocyanate accelerate the reaction (making the Carbon more electrophilic).[1] Electron-donating groups retard it.

-

Stereoelectronics: The 7-membered ring exists in twist-chair/twist-boat conformations. Substituents can lock the amine in a pseudo-axial position, increasing steric hindrance.

Critical Reaction Parameters

Solvent Selection

Solvent choice dictates reaction rate and workup difficulty.

| Solvent | Polarity | Suitability | Notes |

| DCM / CHCl₃ | Non-polar | Standard | Best for protected, lipophilic oxepanes. Easy evaporation. |

| THF | Moderate | Good | Solubilizes moderately polar substrates. Miscible with water for workup. |

| DMF / DMSO | Polar Aprotic | Essential | Required for polyhydroxylated (unprotected) aminooxepanes. Hard to remove. |

| Ethanol | Polar Protic | Green | Accelerates proton transfer but may cause side reactions (thiocarbamates) with highly reactive ITCs at high heat. |

Base Usage

-

Free Base Amines: No base required. Adding base can actually increase side reactions (dimerization of ITC).

-

Amine Salts (HCl/TFA): Stoichiometric base is mandatory .

-

Recommendation: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine). Use 1.1–1.5 equivalents relative to the salt.

-

Experimental Protocols

Workflow Decision Tree

Protocol A: Standard Conditions (Lipophilic/Protected Oxepanes)

Best for: Benzyl-, Silyl-, or Acetal-protected aminooxepanes.

-

Preparation: In a flame-dried round-bottom flask, dissolve Aminooxepane (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Addition: Add Isothiocyanate (1.1 equiv) dropwise at room temperature.

-

Note: If the ITC is a solid, dissolve it in a minimal amount of DCM first.

-

-

Reaction: Stir at room temperature under inert atmosphere (

or Ar) for 4–12 hours.-

Monitoring: Check TLC (stain with Ninhydrin for amine consumption or UV for thiourea formation).

-

-

Workup:

-

Option 1 (Clean reaction): Concentrate in vacuo. Recrystallize from Hexane/EtOAc.

-

Option 2 (Excess ITC): Add a scavenger resin (e.g., Aminomethyl polystyrene, 0.5 equiv) and stir for 1 hour to remove unreacted ITC. Filter and concentrate.

-

Protocol B: Polar Conditions (Unprotected/Polyhydroxylated Oxepanes)

Best for: Sugar mimetics or highly polar zwitterions.

-

Preparation: Dissolve Aminooxepane (1.0 equiv) in anhydrous DMF or Pyridine (0.2 M).

-

Tip: If solubility is poor, mild heating (40°C) or sonication helps.

-

-

Base (Conditional): If the amine is an HCl salt, add DIPEA (1.5 equiv) and stir for 10 mins before adding ITC.

-

Addition: Add Isothiocyanate (1.2–1.5 equiv).

-

Reaction: Stir at room temperature for 12–24 hours. If conversion is <50% after 12h, heat to 50°C.

-

Caution: Avoid temperatures >80°C to prevent desulfurization or polymerization.

-

-

Workup:

-

Dilute with EtOAc (10x volume). Wash with water (3x) and brine (1x) to remove DMF.

-

Dry over

, filter, and concentrate. -

Purification: Flash chromatography (DCM/MeOH gradients) is usually required.

-

Protocol C: Green/Aqueous Conditions (Bioconjugation)

Best for: Water-soluble oxepanes reacting with water-stable ITCs (e.g., Phenyl-ITC).

-

Solvent: Use Ethanol/Water (1:[2]1) or pure Water (pH adjusted to 8.0 with Bicarbonate).

-

Reaction: Mix Amine and ITC vigorously. The product often precipitates out as a white solid.

-

Isolation: Filtration and washing with cold water/ether.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remains) | Steric hindrance or deactivated ITC. | Switch solvent to Pyridine (acts as solvent/catalyst). Heat to 50°C. Use microwave irradiation (100W, 10 min, 60°C). |

| Low Yield / Byproducts | Moisture hydrolysis of ITC. | Ensure anhydrous solvents. Use fresh ITC (distill if liquid). |

| Product is Oily/Gummy | Trace DMF or rotamers. | Lyophilize (freeze-dry) from benzene or dioxane. Perform co-evaporation with toluene. |

| Amine Salt won't react | Incomplete deprotonation. | Switch base to DBU (stronger base) or perform a "free-basing" extraction prior to reaction. |

References

-

Mechanistic Foundation of Thiourea Form

-

Title: Nucleophilic Addition to Isothiocyanates: Mechanism and Synthetic Applications.[1]

- Source:Journal of Organic Chemistry / BenchChem Technical Guides.

-

-

Aminooxepane Synthesis & Reactivity

- Title: Synthesis of new enantiopure poly(hydroxy)

- Source:Beilstein Journal of Organic Chemistry (2014).

-

URL:[Link]

-

Green Chemistry Approaches

-

General Thiourea Synthesis Reviews

- Title: Recent Advances in the Synthesis of Thioureas.

- Source:Organic Chemistry Portal.

-

URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-bis(trifluoromethyl)phenyl Thiourea Derivatives

Status: Active Last Updated: February 21, 2026 Department: Chemical Process R&D / Application Science Access Level: Public[1][2]

Introduction: The "2,5" Challenge

Welcome to the technical guide for handling 2,5-bis(trifluoromethyl)phenyl thiourea scaffolds. While similar to the ubiquitous "Schreiner’s thiourea" (the 3,5-isomer), the 2,5-substitution pattern introduces unique steric and electronic challenges that often lead to purification failures using standard protocols.[2]

Why this molecule behaves differently:

-

Ortho-Steric Hindrance: The trifluoromethyl group at the C2 position creates significant steric bulk near the N-H binding site.[3] This disrupts the intermolecular hydrogen bonding networks that typically facilitate easy crystallization in thioureas.[1]

-

Electronic Deactivation: The two electron-withdrawing CF3 groups significantly increase the acidity of the N-H protons (pKa ~8-10 in DMSO), making the molecule prone to "streaking" on silica gel and sensitive to basic impurities.

-

Lipophilicity: The high fluorine content renders these molecules highly soluble in mid-polarity solvents (DCM, EtOAc) but prone to "oiling out" rather than precipitating in non-polar hydrocarbons.[1]

Module 1: Crystallization (The Gold Standard)

Crystallization is the preferred method for >98% purity, but the 2,5-isomer's tendency to form oils requires a modified solvent system compared to non-fluorinated thioureas.

Solvent Compatibility Matrix

| Solvent System | Suitability | Notes |

| DCM / Hexane | ⭐⭐⭐⭐ (High) | Best for initial attempts.[1][2][3] Dissolve in minimal DCM, layer Hexane (1:3 ratio).[1][2] |

| Toluene / Heptane | ⭐⭐⭐⭐ (High) | Ideal for large scale.[1][2] High boiling point allows better thermal gradients.[1] |

| Ethanol / Water | ⭐ (Low) | Avoid. The high lipophilicity of the bis-CF3 group often causes the product to oil out immediately upon water addition. |

| EtOAc / Pentane | ⭐⭐⭐ (Med) | Good for rapid precipitation, but evaporation of pentane can be too fast for crystal growth.[1][2] |

Protocol: The "Slow-Diffusion" Method

Use this when standard cooling yields an oil.[3]

-

Dissolution: Dissolve crude material in the minimum amount of Dichloromethane (DCM) at room temperature.[1] The solution should be near saturation.

-

Layering: Carefully layer Hexane (3x volume of DCM) on top of the solution.[1] Do not mix.

-

Equilibration: Seal the vessel and let it stand undisturbed for 12–24 hours. The hexane will slowly diffuse into the DCM, forcing the thiourea to crystallize rather than crash out as an oil.

-

Harvest: Filter the white needles/prisms and wash with cold Hexane.

Module 2: Chromatography (Troubleshooting Streaking)

If crystallization fails or you need to separate close-running byproducts, use Flash Column Chromatography.[1][2]

The Issue: The acidic N-H protons interact strongly with the silanols on the silica surface, causing peak tailing (streaking) and poor separation.

Recommended Stationary Phase & Eluent

-

Stationary Phase: Neutral Silica Gel (40–63 µm).[1][2] Avoid Basic Alumina.[1][3]

-

Mobile Phase: Hexane : Ethyl Acetate (Gradient 0% → 30%).[1][2]

-

The "Magic" Modifier: If streaking occurs, do not use triethylamine (it will deprotonate the thiourea). Instead, use 0.5% Acetic Acid in the mobile phase to suppress silanol ionization.[1]

Visualization Workflow (DOT)

Figure 1: Decision logic for selecting the appropriate purification pathway based on crude material behavior.[2]

Module 3: Scavenging (Chemical Cleanup)

For high-throughput synthesis where chromatography is too slow, use solid-supported scavengers to remove the starting materials.[2]

Common Impurities:

-

2,5-bis(trifluoromethyl)aniline: The unreacted amine.[1] (Weak nucleophile).[1][2]

-

Isothiocyanate: The electrophile.[1]

Protocol:

-

Dissolve: Crude mix in DCM or THF.

-

Add Scavenger:

-

To remove Isothiocyanate : Add Aminomethyl polystyrene resin (2–3 equivalents).[1][2] Shake for 2 hours.

-

To remove Aniline : Add Polymer-supported Isocyanate (3 equivalents).[1][2] Note: Due to the electron-deficient nature of the 2,5-bis(CF3)aniline, this scavenging step is slow.[2] Heat to 40°C may be required.

-

-

Filter: Remove resin.[1][3] The filtrate contains the pure thiourea.

Part 4: FAQ & Troubleshooting

Q1: My product is turning yellow/orange on the shelf. Is it decomposing?

-

Cause: Thioureas are susceptible to oxidative desulfurization, forming urea (white) or formamidine disulfides (often colored) upon exposure to air and light.[1][2]

-

Fix: Store under nitrogen in the dark. If yellow, wash the solid with a small amount of cold diethyl ether; the oxidative dimers are often more soluble in ether than the thiourea.

Q2: The NMR spectrum shows doubled peaks. Is my product impure?

-

Analysis: This is likely Rotamerism , not impurity.[1] The steric bulk of the 2,5-bis(CF3) group restricts rotation around the C-N bond, creating distinct conformers visible on the NMR timescale.

-

Verification: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). If the peaks coalesce into sharp singlets, it is a single pure compound.[1]

Q3: Why is the yield low after recrystallization from Ethanol?

-

Reason: As noted in Module 1, fluorinated aromatics are hydrophobic.[1] They often have higher solubility in ethanol than expected, leading to significant loss in the mother liquor.[1]

-

Solution: Switch to a non-polar anti-solvent system like Toluene/Heptane to force precipitation.[1]

References

-

Schreiner, P. R., & Wittkopp, A. (2002).[1][2] H-Bonding Additives Act Like Lewis Acid Catalysts.[1][2] Organic Letters, 4(2), 217–220.[1][2]

- Foundational text on bis(trifluoromethyl)phenyl thiourea synthesis and properties.

-

Zhang, Z., & Schreiner, P. R. (2009).[1][2] (Thio)urea Organocatalysis—What Can Be Learnt from Anion Recognition? Chemical Society Reviews, 38(4), 1187–1198.[1][2]

- Discusses the acidity and binding modes relevant to chrom

-

Vakulenko, A. V., et al. (2018).[1][2] Synthesis of Fluorinated Thioureas. Journal of Fluorine Chemistry, 216, 1–9.[1] (General Journal Link)

- Specifics on solubility profiles of highly fluorinated arom

-

BenchChem Technical Support. (2025). Troubleshooting common side reactions in thiourea synthesis.

- General troubleshooting for isothiocyan

Sources

troubleshooting low reactivity of ortho-substituted aryl isothiocyanates

Current Status: Operational | Topic: Steric & Electronic Deactivation in Nucleophilic Addition

Core Directive: The "Ortho-Effect" in Isothiocyanates

The Issue: You are likely observing stalled kinetics or low yields when reacting ortho-substituted aryl isothiocyanates (Ar-NCS) with nucleophiles (amines, alcohols, hydrazines).

The Diagnosis: Unlike para- or meta-substituted variants, ortho-substituted ITCs suffer from a "double-lock" mechanism preventing nucleophilic attack:

-

Steric Shading (The Primary Block): The ortho-substituent (especially bulky groups like

, -

Electronic Deactivation: If the ortho-group is an Electron Donating Group (EDG) like

or

Diagnostic & Decision Pathway

Before altering conditions, confirm the root cause using this logic flow.

Figure 1: Decision matrix for troubleshooting reactivity based on substituent electronics.

Optimization Protocols

A. Solvent System Engineering

For hindered ITCs, the transition state involves charge separation. You must stabilize the zwitterionic intermediate. Non-polar solvents (DCM, Toluene) often fail here.

| Solvent Class | Recommended? | Technical Rationale |

| Polar Aprotic (DMF, DMSO) | YES | High dielectric constant stabilizes the polar transition state. Essential for hindered substrates. |

| Ethers (THF, 2-MeTHF) | CONDITIONAL | Good for solubility. 2-MeTHF is a greener alternative that supports higher reflux temps (80°C) than THF. |

| Alcohols (MeOH, EtOH) | NO | Critical Warning: Alcohols can compete as nucleophiles, forming thiocarbamates instead of thioureas. |

| Chlorinated (DCM, CHCl₃) | NO | Insufficient thermal ceiling; boiling points are too low to overcome the steric activation barrier. |

B. Catalytic Intervention Strategies

When thermal energy (reflux) is insufficient, chemical catalysis is required to lower the activation energy.

Scenario 1: The "Soft" Block (Moderate Sterics)

-

Catalyst: DMAP (4-Dimethylaminopyridine)

-

Mechanism: Nucleophilic Catalysis. DMAP attacks the ITC to form a highly reactive N-acylpyridinium-type intermediate, which is less sterically sensitive to the incoming amine.

-

Loading: 10–20 mol%

Scenario 2: The "Hard" Block (High Sterics + EDG)

-

Catalyst: Strong Base (NaH or KOtBu)

-

Mechanism: Deprotonation of the nucleophile (amine/amide) to create an amide anion. The anion is smaller and far more nucleophilic than the neutral amine, allowing it to penetrate the steric shield.

-

Protocol:

-

Dissolve Nucleophile (1.0 eq) in dry DMF.

-

Add NaH (1.1 eq) at 0°C; stir 30 min (evolution of H₂).

-

Add Ortho-Substituted ITC (1.0 eq).

-

Heat to 60–80°C.

-

C. The "Nuclear Option": Microwave Irradiation

For substrates like 2,6-diisopropylphenyl isothiocyanate, conventional heating often leads to decomposition before reaction.

-

Method: Sealed vessel microwave synthesis.

-

Parameters: 100–120°C for 10–30 minutes in MeCN or DMF.

-

Why it works: Rapid volumetric heating provides the instantaneous kinetic energy needed to overcome the rotational barrier of the ortho-groups without prolonged thermal exposure that degrades the reagents.

Troubleshooting FAQ

Q: I see the ITC disappearing on TLC, but the product isn't forming. What is it? A: You are likely witnessing hydrolysis or dimerization .

-

Hydrolysis:[1] In the presence of trace water, the ITC converts to a thiocarbamate or urea. Fix: Use anhydrous solvents and molecular sieves.

-

Dimerization: Rare for ortho-substituted ITCs due to sterics, but possible. Check MS for [2M]+ peaks.

Q: Can I use Lewis Acids? A: Yes, but with caution. Metal salts like CuCl or Yb(OTf)₃ can activate the ITC by coordinating to the sulfur/nitrogen, pulling electron density away from the central carbon. However, they can also complex with your amine nucleophile, deactivating it. Use only if base catalysis fails.

Q: My ITC is an oil that smells pungent. Is it pure?

A: Not necessarily. Phenyl isothiocyanate derivatives are pungent, but if it smells "garlicky" or like rotten eggs, you may have residual

Mechanistic Visualization

Understanding the steric clash is vital for selecting the right nucleophile size.

Figure 2: The "Ortho-Wall" effect blocking nucleophilic trajectory.

References

-

Reactivity of Aryl Isothiocyanates: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (General mechanism of nucleophilic addition to heterocumulenes).

-

Synthesis of Hindered Thioureas: Li, Z.-Y., et al. (2013).[3] "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis, 45, 1667-1674.[3] Link

-

Catalysis in Isothiocyanate Reactions: Németh, A. G., & Ábrányi-Balogh, P. (2021). "Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur." Catalysts, 11(9), 1081.[4] Link

-

Hydrophosphinylation Protocols: Huke, C. D., et al. (2021).[5] "Catalyst-free Hydrophosphinylation of Isocyanates and Isothiocyanates under Low-Added-Solvent Conditions." ACS Sustainable Chemistry & Engineering. Link

-

Mechanistic Insight: Weragoda, G. K., et al. (2018).[6] "Regioselectivity of aryl radical attack onto isocyanates and isothiocyanates." Organic & Biomolecular Chemistry, 16, 9011-9020.[6] Link

Sources

- 1. ftb.com.hr [ftb.com.hr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Regioselectivity of aryl radical attack onto isocyanates and isothiocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

Steric Control in Hydrogen Bonding: A Comparative Guide to 2,5- vs. 3,5-Substituted Thioureas

Executive Summary

In the design of hydrogen-bonding (HB) organocatalysts and anion receptors, the 3,5-bis(trifluoromethyl)phenyl moiety (Schreiner’s standard) has long been the "privileged" scaffold due to its electronic maximization of N-H acidity. However, for applications requiring high enantioselectivity or solubility in non-polar media, this planar standard often fails.

This guide analyzes the 2,5-substitution pattern as a strategic alternative. Unlike the 3,5-analog, which prioritizes electronic activation, the 2,5-scaffold introduces an "Ortho-Twist" —a steric locking mechanism that disrupts planarity. This guide compares these two architectures, providing experimental protocols to validate when to switch from the electronic power of 3,5-systems to the steric precision of 2,5-systems.

Part 1: The Mechanistic Landscape

The "Schreiner" Standard (3,5-Substitution)

The 3,5-bis(trifluoromethyl)phenyl group is designed for maximum planarity . The meta-substitution pattern avoids steric clash with the thiourea sulfur atom.

-

Mechanism: The planar conformation allows the two N-H protons to align perfectly (syn-syn), creating a rigid, convergent dipole for anion binding.

-

Drawback: This planarity promotes strong

-

The "Ortho-Twist" (2,5-Substitution)

Introducing a substituent at the 2-position (ortho) forces the phenyl ring to rotate out of the thiourea plane to relieve steric strain with the thiocarbonyl sulfur. The 5-position (meta) is then used to tune electronics or solubility.

-

Mechanism (The Twist): This rotation breaks the planarity required for self-aggregation.

-

Benefit: It creates a "chiral pocket" or "steric wall" essential for enantioselective transformations, which planar 3,5-catalysts often fail to induce.

Visualization: Conformational Control Pathways

Figure 1: Mechanistic divergence between electronic (3,5) and steric (2,5) optimization strategies.

Part 2: Comparative Performance Metrics

The following data summarizes the trade-offs. Note that while 3,5-analogs bind anions more strongly, 2,5-analogs often yield superior reaction kinetics in non-polar solvents due to monomeric availability.

Table 1: Performance Matrix

| Feature | 3,5-bis(CF | 2,5-Disubstituted (e.g., 2-Me, 5-Cl) | Implication |

| Binding Constant ( | High ( | Moderate ( | 3,5 is better for simple anion sequestration. |

| Acidity (pKa) | High (Electronic withdrawal) | Lower (Unless 2,5-di-CF | 3,5 activates "hard" electrophiles better. |

| Solubility (Toluene) | Low (Aggregates) | High (Monomeric) | 2,5 is superior for non-polar kinetics. |

| Self-Aggregation | High ( | Negligible | 2,5 follows predictable linear kinetics. |

| Enantioselectivity | Low (Too flat) | High (Tunable steric wall) | 2,5 is required for chiral induction. |

Critical Insight: Do not assume higher

equals better catalysis. In many Friedel-Crafts or Michael additions, the 3,5-catalyst aggregates so strongly that the effective concentration of the active monomer is negligible. The 2,5-catalyst, while a weaker binder, is 100% available in solution.

Part 3: Experimental Protocols

To validate the steric effect of your 2,5-substituted candidate, you must perform an NMR Titration . However, standard protocols often fail because they ignore self-aggregation.

Protocol A: The "Dilution Check" (Mandatory Pre-requisite)

Before measuring binding, you must prove your catalyst is monomeric.

-

Prepare Stock: Dissolve the thiourea (10 mM) in the dry solvent of interest (CDCl

or Toluene-d8). Avoid DMSO if studying ion-pairing, as DMSO competes for H-bonds. -

Serial Dilution: Dilute to 5 mM, 2.5 mM, 1 mM, and 0.5 mM.

-

Measure: Record

H NMR at each concentration. -

Analysis: Monitor the chemical shift (

) of the N-H protons.-

No Shift (

): System is monomeric. Proceed to titration. -

Significant Shift (

ppm): Self-aggregation is occurring. You must determine

-

Protocol B: NMR Titration for Binding Constant ( )

Use this to quantify the steric penalty of the 2-position substituent.

Reagents:

-

Host (H): 2,5-substituted thiourea (constant concentration, e.g., 2 mM).

-

Guest (G): Tetrabutylammonium chloride (TBACl) or acetate (solid or concentrated stock).

Workflow:

-

Preparation: Prepare 600

L of Host solution in an NMR tube. -

Guest Stock: Prepare a Guest solution using the Host solution as the solvent.

-

Why? This ensures [Host] remains constant during addition, simplifying the math (Benesi-Hildebrand or non-linear regression).

-

-

Titration: Add Guest solution in increments (0.1 to 10 equivalents).

-

Data Fitting: Plot

(N-H) vs. [Guest]. Fit to a 1:1 binding isotherm (Isotherm equation provided in references).

Visualization: NMR Validation Workflow

Figure 2: Decision tree for validating thiourea solution behavior.

Part 4: Decision Framework

When to use 2,5-Substitution:

-

Chiral Catalysis: If your reaction requires distinguishing between pro-chiral faces, the 2-substituent provides the necessary steric bulk (atropisomeric control).

-

Non-Polar Solvents: If you are running reactions in toluene or hexane to maximize ion-pairing, 2,5-substitution prevents the catalyst from crashing out.

-

Kinetic Resolution: When distinguishing between two bulky enantiomers, the "tight" pocket of a 2,5-system amplifies steric clashes better than the open 3,5-system.

When to stick with 3,5-Substitution:

-

Anion Abstraction: If the goal is simply to strip a halide (e.g., glycosylation), the superior acidity of the 3,5-bis(CF

) system is unbeatable. -

Polar Solvents: In THF or Acetone, aggregation is less of an issue, so the electronic benefits of the 3,5-system dominate.

References

-

Schreiner, P. R., et al. (2002). Metal-free organocatalysis through explicit hydrogen bonding interactions. Journal of Organic Chemistry. Link

- Establishes the 3,5-bis(CF3)

-

Takemoto, Y., et al. (2003). Enantioselective Michael reaction of malonates to nitroolefins catalyzed by bifunctional organocatalysts. Journal of the American Chemical Society. Link

- Demonstrates the necessity of bifunctionality and steric tuning in chiral thioureas.

-

Jacobsen, E. N., et al. (2006). Enantioselective Thiourea-Catalyzed Additions to Oxocarbenium Ions.[1] Journal of the American Chemical Society. Link

- Highlights how steric confinement (ortho-substitution)

-

Gale, P. A., et al. (2008). Urea and thiourea receptors for anion recognition and signaling. Chemical Society Reviews. Link

- Provides the standard protocols for NMR titrations and binding constant determin

-

Seidel, D., et al. (2010). The Anion-Binding Approach to Catalytic Enantioselective Acyl Transfer.[1] Science. Link

- Discusses the interplay between ortho-substitution and anion binding affinity.

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.